molecular formula C16H27ClN6S B4575169 N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride

N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride

Cat. No.: B4575169
M. Wt: 370.9 g/mol
InChI Key: CPSAORFMAOEMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride is a useful research compound. Its molecular formula is C16H27ClN6S and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1706438 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemotherapeutic Activity Screening

Z. Ting (1956) explored the chemotherapeutic activity of 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)-anilines, derived from a process involving 3-alkylmercapto-4-methyl-acetanilide and diethyl-aminoethylchloride. These compounds were tested for their effectiveness against Schistosomiasis Japonica in animal models, indicating their potential in medical research for treating parasitic infections Ting, 1956.

Corrosion Inhibition

Daoud et al. (2014) synthesized (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline and investigated its role as a corrosion inhibitor for mild steel in acidic environments. The study found that the compound efficiently prevents corrosion, highlighting its applications in materials science and engineering Daoud, Douadi, Issaadi, & Chafaa, 2014.

Oligonucleotide Synthesis Enhancement

Gryaznov and Letsinger (1992) reported that using pyridine hydrochloride/imidazole as an activating agent in nucleoside phosphoramidites synthesis allows for the creation of mixed base twenty-mer oligonucleotides from reagents with unprotected amino groups. This method improves the synthesis process of oligonucleotide analogues, which are crucial in genetic research and therapy Gryaznov & Letsinger, 1992.

Antimicrobial Activity

Habib, Hassan, and El‐Mekabaty (2012) synthesized novel quinazolinone derivatives and tested their antimicrobial activity. The compounds exhibited promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents Habib, Hassan, & El‐Mekabaty, 2012.

Antihypertensive Agents Development

Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as potential antihypertensive α-blocking agents. Their pharmacological screening suggested that many of these compounds have significant activity and low toxicity, pointing to their potential in developing new treatments for hypertension Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008.

Properties

IUPAC Name

N,N-diethyl-4-[[3-(1-methyltetrazol-5-yl)sulfanylpropylamino]methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6S.ClH/c1-4-22(5-2)15-9-7-14(8-10-15)13-17-11-6-12-23-16-18-19-20-21(16)3;/h7-10,17H,4-6,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSAORFMAOEMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCCSC2=NN=NN2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride
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N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride
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N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride
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N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride
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N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride
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N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.